molecular formula C9H13NO2S B2620163 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole CAS No. 2197735-67-2

4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole

Cat. No.: B2620163
CAS No.: 2197735-67-2
M. Wt: 199.27
InChI Key: IUBQIDSFPRUKQH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two methyl groups at positions 4 and 5, and an oxolan-3-yloxy group at position 2 of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of Methyl Groups: The methyl groups at positions 4 and 5 can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be introduced through nucleophilic substitution reactions, where the thiazole ring is reacted with oxolan-3-ol in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxolan-3-yloxy group, where nucleophiles replace the oxolan-3-yloxy group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

    4,5-Dimethylthiazole: Lacks the oxolan-3-yloxy group, making it less versatile in certain applications.

    2-(Oxolan-3-yloxy)-1,3-thiazole: Lacks the methyl groups, which may affect its reactivity and biological activity.

Uniqueness: 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4,5-dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6-7(2)13-9(10-6)12-8-3-4-11-5-8/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBQIDSFPRUKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2CCOC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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